molecular formula C14H15NO3S B2574081 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide CAS No. 1448052-00-3

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide

Cat. No.: B2574081
CAS No.: 1448052-00-3
M. Wt: 277.34
InChI Key: SDWFFNQWBPUNSL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a phenyl ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative, such as 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine, under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)furan-3-carboxamide: Similar structure but with a methoxy group instead of a methylthio group.

    N-(2-hydroxy-2-(4-chlorophenyl)ethyl)furan-3-carboxamide: Contains a chlorine atom instead of a methylthio group.

    N-(2-hydroxy-2-(4-nitrophenyl)ethyl)furan-3-carboxamide: Features a nitro group instead of a methylthio group.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-19-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-18-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFFNQWBPUNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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